molecular formula C18H31NO4 B10820405 12-NO2-Cla

12-NO2-Cla

Cat. No.: B10820405
M. Wt: 325.4 g/mol
InChI Key: ONJKKOVKZYVSIB-VAOWDNLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9(E),11(E)-12-nitro Conjugated Linoleic Acid is a nitrated derivative of conjugated linoleic acid. Conjugated linoleic acids are a group of positional and geometric isomers of linoleic acid, a polyunsaturated omega-6 fatty acid. The nitration of conjugated linoleic acid introduces a nitro group into the molecule, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(E),11(E)-12-nitro Conjugated Linoleic Acid typically involves the nitration of conjugated linoleic acid. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of 9(E),11(E)-12-nitro Conjugated Linoleic Acid may involve large-scale nitration processes using the methods mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: 9(E),11(E)-12-nitro Conjugated Linoleic Acid can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The nitro group in 9(E),11(E)-12-nitro Conjugated Linoleic Acid can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Various oxidized derivatives of 9(E),11(E)-12-nitro Conjugated Linoleic Acid.

    Reduction Products: 9(E),11(E)-12-amino Conjugated Linoleic Acid.

    Substitution Products: Derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

9(E),11(E)-12-nitro Conjugated Linoleic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9(E),11(E)-12-nitro Conjugated Linoleic Acid involves its interaction with various molecular targets and pathways. The nitro group can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. For example, it can inhibit the activity of pro-inflammatory enzymes and activate anti-inflammatory pathways, contributing to its potential anti-inflammatory effects .

Comparison with Similar Compounds

    9(E),11(E)-Conjugated Linoleic Acid: The parent compound without the nitro group.

    9(Z),11(E)-Conjugated Linoleic Acid: A geometric isomer with different double bond configurations.

    10(E),12(Z)-Conjugated Linoleic Acid: Another geometric isomer with different double bond configurations.

Uniqueness: 9(E),11(E)-12-nitro Conjugated Linoleic Acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its non-nitrated counterparts. The nitro group can enhance the compound’s reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(9E,11E)-12-nitrooctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,15H,2-8,10-11,13-14,16H2,1H3,(H,20,21)/b12-9+,17-15+

InChI Key

ONJKKOVKZYVSIB-VAOWDNLSSA-N

Isomeric SMILES

CCCCCC/C(=C\C=C\CCCCCCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCCC(=CC=CCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.